Cas no 2411286-63-8 (2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol)
![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol structure](https://ja.kuujia.com/scimg/cas/2411286-63-8x500.png)
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol
- 2-{4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}propan-2-ol
- Z3991661526
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- インチ: 1S/C16H23NO2/c1-16(2,18)12-6-8-15(9-7-12)19-11-14-10-17(14)13-4-3-5-13/h6-9,13-14,18H,3-5,10-11H2,1-2H3
- InChIKey: LUXBHVBMZJSONL-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)C(C)(C)O)CC1CN1C1CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 306
- トポロジー分子極性表面積: 32.5
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7559080-1.0g |
2-{4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl}propan-2-ol |
2411286-63-8 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-olに関する追加情報
Professional Introduction to 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol (CAS No. 2411286-63-8)
2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2411286-63-8, features a unique structural framework that includes a cyclobutylaziridine moiety and a methoxy-substituted phenyl ring, making it a promising candidate for various applications in drug discovery and development.
The structural complexity of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol arises from its combination of aromatic and aliphatic components, which contribute to its diverse chemical properties. The presence of the cyclobutylaziridine group introduces a strained ring system that can be exploited for selective reactions, while the methoxy-substituted phenyl ring enhances solubility and bioavailability, critical factors in pharmaceutical formulations.
In recent years, there has been growing interest in the development of novel compounds that incorporate aziridine functionalities due to their ability to participate in various chemical transformations, including nucleophilic substitution and ring-opening reactions. These reactions are particularly valuable in medicinal chemistry, where they can be used to construct complex molecular architectures efficiently. The cyclobutylaziridine moiety in 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is particularly noteworthy, as it offers a versatile platform for further functionalization.
The methoxy group on the phenyl ring not only improves the compound's solubility in polar solvents but also serves as a potential site for further derivatization. This dual functionality makes 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol a valuable intermediate in the synthesis of more complex molecules. Researchers have explored its use in the development of kinase inhibitors, where the combination of an aziridine and methoxyphenyl group can target specific enzymatic pathways involved in cancer and inflammatory diseases.
Recent studies have highlighted the potential of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol as a scaffold for drug discovery. Its unique structural features have been leveraged to design molecules with enhanced binding affinity and selectivity towards therapeutic targets. For instance, modifications to the cyclobutylaziridine ring have been shown to improve interactions with biological receptors, leading to more effective pharmacological outcomes.
The compound's aliphatic propanol side chain also contributes to its overall pharmacokinetic profile. This feature can be tailored to optimize absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of safe and effective drugs. The balance between aromatic and aliphatic components in 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol makes it an attractive candidate for further investigation.
In addition to its pharmaceutical applications, 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol has shown promise in materials science. Its ability to undergo controlled reactions under mild conditions makes it useful for synthesizing polymers and coatings with specific properties. The cyclobutylaziridine group can be selectively modified to introduce functional groups that enhance material performance.
The synthesis of 2-[4-[(1-Cyclobutylaziridin-2-ylmethoxy)phenyl]propan - 2 - ol involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts.
The compound's stability under various conditions is another critical factor that has been extensively studied. Researchers have investigated its behavior under different pH levels, temperatures, and solvent systems to understand how these factors influence its reactivity and functionality. This information is essential for determining its suitability for different applications.
Future research directions for 2-[4-[ (1 - Cycлобутылазиридин - 22 - yл) метоксй) фенил} пропан - 22 - ол include exploring its potential as a lead compound in drug discovery programs. By leveraging computational modeling and high-throughput screening techniques, scientists can identify derivatives with improved pharmacological properties. Additionally, studying its interactions with biological targets at the molecular level will provide insights into its mechanism of action.
The versatility of this compound makes it a valuable tool for researchers across multiple disciplines. Its unique structural features offer opportunities for innovation in both small-molecule drug development and advanced materials science. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern chemistry and medicine.
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